1-Bromo-2-fluoro-4-propylbenzene
Übersicht
Beschreibung
1-Bromo-2-fluoro-4-propylbenzene is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and propyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-fluoro-4-propylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The bromine and fluorine substituents can be introduced through halogenation reactions using reagents like bromine (Br2) and fluorine (F2) under controlled conditions .
Analyse Chemischer Reaktionen
1-Bromo-2-fluoro-4-propylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes.
Addition Reactions: Under certain conditions, the compound can participate in addition reactions, especially with nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-4-propylbenzene is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-4-propylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution . This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluoro-4-propylbenzene can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: This compound lacks the propyl group and has different reactivity and applications.
1-Bromo-2-fluorobenzene: Similar to this compound but without the propyl group, leading to different chemical behavior.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Biologische Aktivität
Overview
1-Bromo-2-fluoro-4-propylbenzene (C9H10BrF) is an organic compound characterized by a benzene ring substituted with bromine, fluorine, and a propyl group. Its unique structure imparts significant reactivity and potential biological activity, making it a subject of interest in pharmaceutical and chemical research.
The compound has a molecular weight of approximately 217.08 g/mol. The presence of halogen atoms (bromine and fluorine) often enhances the pharmacological properties of organic compounds, influencing their interactions with biological systems.
This compound primarily undergoes electrophilic aromatic substitution , a common reaction mechanism in aromatic compounds. This process involves the formation of a positively charged intermediate, leading to the substitution of hydrogen atoms on the benzene ring with electrophiles such as bromine or fluorine.
Key Reactions
- Electrophilic Aromatic Substitution : The compound can react with various electrophiles, altering its structure and biological activity.
- Oxidation and Reduction : It can be oxidized to form alcohols or ketones and reduced to alkanes, which can further influence its biological interactions.
Pharmacological Potential
Research indicates that compounds with halogenated substituents, such as this compound, may exhibit enhanced metabolic stability and bioavailability. These properties are crucial for drug development, particularly in targeting specific enzymes involved in drug metabolism, such as cytochrome P450 isoforms.
Research Applications
This compound serves multiple roles in scientific research:
- Organic Synthesis : It acts as an intermediate in synthesizing more complex organic molecules.
- Material Science : The compound is utilized in developing new materials with tailored properties.
- Pharmaceutical Research : Its potential biological activity makes it a candidate for further investigation in drug development .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Contains bromine and fluorine at specific positions | Enhanced reactivity due to unique substitution pattern |
1-Bromo-4-fluorobenzene | Lacks the propyl group | Simpler structure; fewer potential interactions |
1-Bromo-2-fluorobenzene | Similar structure but without the propyl group | Different chemical behavior due to lack of propyl group |
Case Studies
Recent studies have explored the biological implications of similar compounds:
- A study on biphenyl derivatives indicated that fluoro-substituted compounds exhibit significant anti-inflammatory activity comparable to established drugs like celecoxib .
- Investigations into the metabolic pathways influenced by halogenated compounds suggest that they may interact with cytochrome P450 enzymes, affecting drug metabolism and potential drug-drug interactions.
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-4-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAHPJZGIZIGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401579 | |
Record name | 1-bromo-2-fluoro-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167858-56-2 | |
Record name | 1-Bromo-2-fluoro-4-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167858-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-2-fluoro-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.